Cdk2-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30N6O4S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1 |
InChI Key |
LBDFJZNKRWIKJN-JPYJTQIMSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Cdk2-IN-7 Mechanism of Action
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Cdk2-IN-7 has been identified as a potent inhibitor of CDK2, demonstrating significant potential in cancer research. This technical guide provides a detailed overview of the mechanism of action of this compound, based on available data.
Core Mechanism of Action
This compound is a potent inhibitor of the CDK2 enzyme. While detailed primary literature on the discovery and full characterization of this compound is not publicly available, information from suppliers indicates that it inhibits the kinase activity of CDK2 with a high degree of potency.
Biochemical Activity
Based on commercially available information, this compound exhibits significant inhibitory activity against CDK2.
Table 1: Biochemical Activity of this compound
| Target | IC50 |
| CDK2 | < 50 nM[1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The sub-50 nanomolar IC50 value indicates that this compound is a highly potent inhibitor of CDK2 in biochemical assays. This level of potency suggests that it likely binds to the ATP-binding pocket of CDK2, competing with the endogenous ATP substrate and thereby preventing the phosphorylation of CDK2 substrates.
CDK2 Signaling Pathway and Inhibition by this compound
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in driving the cell cycle forward. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the CDK2/Cyclin complexes.
As depicted in Figure 1, CDK2 activity is essential for the G1 to S phase transition. Growth factor signaling leads to the activation of CDK4/6, which phosphorylates the retinoblastoma protein (pRb). This releases the transcription factor E2F, which in turn upregulates the expression of Cyclin E and Cyclin A. Cyclin E binds to and activates CDK2, initiating DNA replication. Subsequently, Cyclin A/CDK2 complexes maintain DNA replication throughout S phase. This compound directly inhibits the kinase activity of both CDK2/Cyclin E and CDK2/Cyclin A complexes, leading to a halt in cell cycle progression at the G1/S checkpoint.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in publicly available literature, standard assays are typically employed to evaluate CDK2 inhibitors. Below are generalized methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay is used to determine the in vitro potency of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate).
-
Substrate (e.g., Histone H1 or a specific peptide).
-
Test compound (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer, substrate, and CDK2/Cyclin enzyme to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. A DMSO control is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced or remaining ATP using a suitable detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Generic Protocol)
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., a line with known CDK2 dependency).
-
Cell culture medium and supplements.
-
Test compound (this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Experimental Workflow for Characterizing a Novel CDK2 Inhibitor
The characterization of a novel CDK2 inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, cellular activity, and mechanism of action.
This workflow (Figure 2) begins with the synthesis of the compound, followed by a primary screen to identify its activity against CDK2. Positive hits are then subjected to dose-response studies to determine their potency (IC50). To assess specificity, the compound is tested against a broad panel of other kinases. Promising compounds are then evaluated in cell-based assays to confirm their ability to inhibit cell proliferation and engage with the target within a cellular context. Finally, detailed mechanistic studies, such as cell cycle analysis and apoptosis assays, are performed to elucidate the downstream cellular consequences of CDK2 inhibition.
Conclusion
This compound is a potent small molecule inhibitor of CDK2. Its primary mechanism of action is the direct inhibition of the kinase activity of CDK2/Cyclin complexes, leading to cell cycle arrest at the G1/S transition. While detailed public data on this compound is limited, its high biochemical potency suggests it is a valuable tool compound for studying the biological roles of CDK2 and for further development in cancer research. Further studies are required to fully elucidate its kinase selectivity profile, cellular mechanism of action, and potential as a therapeutic agent.
References
Unveiling Cdk2-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Cdk2-IN-7 has emerged as a potent inhibitor of Cdk2, demonstrating significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering valuable insights for researchers in oncology and drug discovery.
Discovery and Biochemical Profile
Quantitative Biochemical Data
| Parameter | Value | Reference(s) |
| Target | Cyclin-dependent kinase 2 (Cdk2) | [1] |
| IC50 | < 50 nM | [1] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly disclosed, the synthesis of similar potent Cdk2 inhibitors often follows established medicinal chemistry routes. A generalized synthetic approach for analogous kinase inhibitors can be conceptualized, typically involving the coupling of key heterocyclic core structures. The synthesis of 2,4-disubstituted pyrimidine derivatives, a common scaffold for Cdk inhibitors, often involves a multi-step process.[4]
A potential, generalized synthetic scheme could involve:
-
Synthesis of a core heterocyclic intermediate: This often involves the construction of a pyrimidine or a related nitrogen-containing ring system.
-
Functionalization of the core: Introduction of various substituents at key positions to enhance binding affinity and selectivity for the Cdk2 active site. This is a critical step guided by SAR studies.[3][4]
-
Final coupling and purification: The final inhibitor molecule is assembled through coupling reactions, followed by purification using techniques such as column chromatography and characterization by methods like NMR and mass spectrometry.
Experimental Protocols
To facilitate further research and evaluation of this compound and similar compounds, this section provides detailed methodologies for key experiments.
Biochemical Kinase Assay
This protocol is designed to determine the in vitro potency of an inhibitor against Cdk2.
Materials:
-
Recombinant human Cdk2/Cyclin E1 or Cdk2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for Cdk2)
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound or test compound
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Cdk2/Cyclin complex, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a specific stop reagent).
-
Detect the phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on Cdk2 activity)
-
Complete cell culture medium
-
This compound or test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)[1][6][7][8][9]
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of Cdk2 downstream targets.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cdk2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with this compound at various concentrations for a specific time.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[14][15]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[16][17][18]
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Cdk2 Signaling Pathway
Cdk2 plays a pivotal role in the G1/S transition of the cell cycle. Its activity is tightly regulated by the binding of cyclins (Cyclin E and Cyclin A) and phosphorylation events. Upon activation, the Cdk2/Cyclin complex phosphorylates various substrates, most notably the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication.
Caption: Simplified Cdk2 signaling pathway at the G1/S transition and the point of inhibition by this compound.
Kinase Inhibitor Discovery Workflow
The discovery of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound is a valuable research tool for investigating the biological roles of Cdk2 and for exploring its therapeutic potential in cancer. This technical guide provides a foundational understanding of its discovery, a generalized approach to its synthesis, and detailed protocols for its biological evaluation. The provided diagrams of the Cdk2 signaling pathway and the kinase inhibitor discovery workflow offer a broader context for the significance and development of such targeted therapies. Further research into the in vivo efficacy and safety profile of this compound and related compounds is warranted to fully assess their clinical translatability.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [dk.promega.com]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic regulatory phosphorylation of mouse CDK2 occurs during meiotic prophase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. protocols.io [protocols.io]
Cdk2-IN-7: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a detailed technical overview of Cdk2-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a sulfonylamide derivative identified as a highly potent inhibitor of CDK2. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H30N6O4S | [1][2] |
| Molecular Weight | 498.6 g/mol | [1][2] |
| CAS Number | 2498658-13-0 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [2] |
Note: The exact chemical structure, IUPAC name, and SMILES string for this compound are proprietary information detailed within the primary patent literature.
Biological Activity
This compound is a highly selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition. The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes.
| Target | IC50 | Assay Type | Reference |
| CDK2/Cyclin E1 | ≤ 50 nM | HTRF Enzyme Activity Assay | [1][3] |
The potent inhibitory activity of this compound against CDK2 makes it a valuable tool for studying cell cycle regulation and a potential therapeutic candidate for cancers characterized by CDK2 hyperactivation.[1][3]
Signaling Pathway
CDK2 is a central node in the cell cycle signaling pathway. Its inhibition by this compound disrupts the normal progression from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.
Figure 1: Simplified CDK2 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of sulfonylamide-based CDK2 inhibitors like this compound.
CDK2/Cyclin E1 HTRF Enzyme Activity Assay
This assay is a common method to determine the in vitro potency of CDK2 inhibitors.[3]
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the CDK2/Cyclin E1 complex.
Materials:
-
Recombinant human CDK2/Cyclin E1 complex
-
Biotinylated peptide substrate (e.g., a derivative of histone H1)
-
ATP (Adenosine triphosphate)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium cryptate-labeled anti-phosphoserine antibody and XL665-conjugated streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing CDK2/Cyclin E1, biotinylated peptide substrate, and ATP in the assay buffer.
-
Add the kinase reaction mixture to the wells containing the compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Figure 2: Workflow for the CDK2/Cyclin E1 HTRF enzyme activity assay.
General Synthesis of Sulfonylamide CDK2 Inhibitors
The synthesis of sulfonylamide-based CDK2 inhibitors typically involves the coupling of a sulfonyl chloride with an appropriate amine. The following is a generalized synthetic scheme.
Figure 3: General reaction scheme for the synthesis of sulfonylamide compounds.
Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult the primary literature and patents for complete and detailed information.
References
Cdk2-IN-7 In Vitro Kinase Assay: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro kinase assay for Cdk2-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). This document outlines the core principles, experimental protocols, and data interpretation relevant to the characterization of this inhibitor.
Introduction to Cdk2 and this compound
Cyclin-Dependent Kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase and during S phase progression. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor of Cdk2. Understanding its potency, selectivity, and mechanism of action through in vitro kinase assays is a critical step in the drug discovery and development process.
Quantitative Data for this compound
The inhibitory activity of this compound against its primary target is a key quantitative parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Target | IC50 |
| This compound | Cdk2/Cyclin E | < 50 nM |
Note: The IC50 value can vary depending on the specific assay conditions, including ATP and substrate concentrations. It is crucial to determine the IC50 under standardized conditions to allow for comparison across different studies.
Cdk2 Signaling Pathway
The following diagram illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in driving the G1/S phase transition of the cell cycle.
Caption: Cdk2 Signaling Pathway in Cell Cycle Progression.
Experimental Protocols for In Vitro Kinase Assay
This section provides a detailed methodology for determining the inhibitory activity of this compound on Cdk2 kinase activity. A common and robust method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.
Materials and Reagents
-
Enzyme: Recombinant human Cdk2/Cyclin E or Cdk2/Cyclin A complex
-
Substrate: A suitable Cdk2 substrate peptide, such as a peptide derived from Histone H1 or the Retinoblastoma protein (Rb). A common synthetic peptide substrate is Histone H1-derived peptide (e.g., PKTPKKAKKL).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
50 µM DTT
-
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: A plate reader capable of measuring luminescence.
Experimental Workflow
The following diagram outlines the major steps in the this compound in vitro kinase assay.
Cdk2-IN-7: A Technical Guide to G1/S Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk2-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), focusing on its role in inducing G1/S phase cell cycle arrest. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and workflows.
Core Concepts: Cdk2 and the G1/S Transition
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, ensuring that cells are prepared for DNA replication. Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of this transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
This compound is a sulfonylamide-based compound identified as a potent inhibitor of CDK2.[1] Its mechanism of action centers on the direct inhibition of the kinase activity of the CDK2/Cyclin E complex, which is crucial for the G1/S transition.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of CDK2. The available quantitative data from biochemical assays are summarized below.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | CDK2/Cyclin E1 | HTRF Enzyme Activity Assay | ≤ 50 nM (Ki) | [1][3] |
Note: The provided data indicates a high potency, falling into the lowest reported concentration range in the primary patent literature.[1]
Mechanism of Action: Inducing G1/S Arrest
The primary mechanism by which this compound induces cell cycle arrest is through the inhibition of CDK2-mediated phosphorylation of key substrates required for entry into S phase. The central player in this pathway is the Retinoblastoma protein (Rb).
-
Inhibition of Rb Phosphorylation: In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates Rb. This phosphorylation event causes Rb to dissociate from the E2F transcription factor.
-
E2F Repression: Once released, E2F activates the transcription of genes necessary for DNA synthesis and S phase progression.
-
Cell Cycle Arrest: By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, repressing the transcription of S-phase genes and thus arresting the cell cycle at the G1/S checkpoint.
The following diagram illustrates this signaling pathway:
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and leading to G1/S arrest.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known or suspected dependency on CDK2)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for assessing cell cycle distribution after this compound treatment.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key cell cycle regulators.
Materials:
-
Treated cell lysates (prepared as described below)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Cyclin A, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Summary
This compound is a potent and specific inhibitor of CDK2 that effectively induces G1/S phase cell cycle arrest. Its mechanism of action is centered on the inhibition of Rb phosphorylation, leading to the repression of E2F-mediated transcription of S-phase genes. The experimental protocols provided herein offer a robust framework for researchers to investigate and confirm the cellular effects of this compound and similar compounds. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential development as a therapeutic agent.
References
The Role of CDK2 Inhibition in the DNA Damage Response: A Technical Guide
Disclaimer: As of late 2025, a comprehensive body of public-domain scientific literature detailing the specific role of the inhibitor Cdk2-IN-7 in the DNA damage response is not available. This compound is referenced as a potent CDK2 inhibitor with an IC50 value of less than 50 nM, belonging to a series of sulfonylamide compounds developed for cancer research.[1] However, detailed experimental studies characterizing its specific effects on DNA damage signaling pathways and apoptosis have not been published in peer-reviewed journals.
Therefore, this technical guide will focus on the well-established role of Cyclin-Dependent Kinase 2 (CDK2) and its inhibition in the DNA damage response (DDR), drawing upon data from extensively studied and characterized CDK2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to CDK2 and the DNA Damage Response
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1 to S phase transition.[2] It forms active complexes with Cyclin E and Cyclin A, which phosphorylate a multitude of substrates to promote DNA replication and cell cycle progression.[2] Given its central role in cell proliferation, CDK2 is a prime target in cancer therapy.[1]
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. Key players in the DDR include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the effector kinases CHK1 and CHK2.[3] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, induces apoptosis (programmed cell death).[4]
CDK2 activity is intricately linked with the DDR. While CDK2 is a downstream target of checkpoint pathways that lead to its inhibition and cell cycle arrest, it also has active roles in the initiation and regulation of DNA repair processes.[4][5] Consequently, pharmacological inhibition of CDK2 has emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents in cancer therapy.[5]
Mechanism of Action of CDK2 Inhibition in the DDR
Inhibition of CDK2 disrupts its normal functions in cell cycle progression and DNA replication, and also directly impacts the DDR through several mechanisms:
-
Abrogation of Checkpoint Control: In response to DNA damage, the ATR/CHK1 pathway is activated, leading to the inhibitory phosphorylation of CDC25A, a phosphatase that activates CDK2.[3][6] This results in CDK2 inactivation and S-phase arrest.[6][7] Potent CDK2 inhibitors can mimic and enhance this cell cycle arrest.
-
Impairment of DNA Repair: CDK2 is involved in the phosphorylation of key DNA repair proteins. For instance, CDK2 can phosphorylate CtIP (C-terminal binding protein-interacting protein), a protein essential for the end-resection of DNA double-strand breaks, a critical step in homologous recombination (HR) repair.[5] Inhibition of CDK2 can therefore impair efficient DNA repair.
-
Induction of Apoptosis: By preventing DNA repair and disrupting cell cycle progression, CDK2 inhibitors can induce apoptosis, particularly in cancer cells that are highly dependent on CDK2 activity or have compromised DDR pathways (e.g., mutations in BRCA1 or TP53).[8] Inhibition of CDK2 has been shown to lead to the downregulation of anti-apoptotic proteins like Mcl-1.
-
Interplay with the ATR/CHK1 Pathway: There is a complex interplay between CDK2 and the ATR/CHK1 pathway. While ATR/CHK1 signaling leads to CDK2 inhibition, CDK2 activity is also required for the full activation of CHK1.[4] Inhibition of CDK2 with compounds like Roscovitine has been shown to result in a blunted activation of CHK1.[4] This suggests a feedback loop where CDK2 participates in the upstream activation of the DNA damage signaling it is also regulated by.
Quantitative Data on CDK2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized CDK2 inhibitors.
| Inhibitor | Target(s) | IC50 (CDK2) | Other Notable Targets (IC50) | Reference(s) |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.7 µM | CDK1 (0.65 µM), CDK5 (0.2 µM) | |
| Dinaciclib | Pan-CDK inhibitor | Potent (nM range) | CDK1, CDK5, CDK9 | |
| CVT-313 | CDK2 | 0.5 µM | Selective for CDK2 | |
| AT7519 | Pan-CDK inhibitor | 44 nM | CDK1 (190 nM), CDK4 (67 nM), CDK5 (18 nM), CDK9 (<10 nM) | [5] |
| BAY-1000394 | Pan-CDK inhibitor | 5-25 nM | CDK1, CDK3, CDK4, CDK7, CDK9 | [5] |
| This compound | CDK2 | < 50 nM | Not specified | [1] |
Key Experimental Protocols
This section provides an overview of common methodologies used to study the role of CDK2 inhibitors in the DNA damage response.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on CDK2 kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant active CDK2/Cyclin E or CDK2/Cyclin A complexes are used as the enzyme source. Histone H1 or a specific peptide substrate is used for phosphorylation.
-
Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled with ³²P) are incubated with varying concentrations of the CDK2 inhibitor in a kinase buffer.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of incorporated radiolabel is quantified using autoradiography or phosphorimaging. Alternatively, non-radioactive methods using specific antibodies to detect phosphorylated substrates can be employed.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot Analysis for DDR Markers
Objective: To assess the activation of DNA damage signaling pathways in cells treated with a CDK2 inhibitor.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and treated with the CDK2 inhibitor, a DNA damaging agent (e.g., etoposide, ionizing radiation), or a combination of both for various time points.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, phospho-CHK2, γH2AX, p53).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation or expression.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cells following treatment with a CDK2 inhibitor.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the CDK2 inhibitor at various concentrations and for different durations.
-
Cell Staining: Cells are harvested and washed with PBS. They are then resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Signaling Pathways and Experimental Workflows
CDK2 in the G1/S DNA Damage Checkpoint
Caption: CDK2 regulation at the G1/S DNA damage checkpoint.
Interplay of CDK2 with the ATR/CHK1 Pathway
Caption: Regulatory loop between CDK2 and the ATR/CHK1 pathway.
Experimental Workflow for Assessing CDK2 Inhibitor Effects
Caption: Workflow for evaluating a CDK2 inhibitor's role in DDR.
Conclusion and Future Directions
The inhibition of CDK2 is a multifaceted strategy that not only induces cell cycle arrest but also actively modulates the DNA damage response. By impairing DNA repair and promoting apoptosis, CDK2 inhibitors can synergize with DNA-damaging chemotherapies and radiation. The complex interplay between CDK2 and the ATR/CHK1 signaling pathway underscores the intricate connections between cell cycle control and genome maintenance.
While the specific inhibitor this compound requires further characterization in the public research domain, the broader class of CDK2 inhibitors holds significant promise in oncology. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CDK2 inhibition, and on developing next-generation inhibitors with improved selectivity and potency to maximize therapeutic efficacy while minimizing off-target effects.
References
- 1. Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual role of Cdk2 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of specific CDKs in regulating DNA damage repair responses and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluoroprobe.com [fluoroprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
The Impact of Cdk2 Inhibition on Cancer Cell Proliferation: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Cdk2-IN-7". Therefore, this technical guide utilizes data and methodologies from studies on other well-characterized, potent, and selective Cdk2 inhibitors to provide a representative overview of the effects of Cdk2 inhibition on cancer cell proliferation for research, scientific, and drug development professionals.
Executive Summary
Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3][4] Inhibition of Cdk2 has been shown to induce cell cycle arrest, promote apoptosis, and ultimately suppress tumor growth.[1][2] This guide provides an in-depth analysis of the effects of Cdk2 inhibition on cancer cell proliferation, including quantitative data on representative Cdk2 inhibitors, detailed experimental protocols for assessing their activity, and visualizations of the core signaling pathways and experimental workflows.
Quantitative Data on the Anti-proliferative Effects of Cdk2 Inhibition
The anti-proliferative activity of Cdk2 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell proliferation (GI50) in various cancer cell lines. Below are tables summarizing representative data for potent and selective Cdk2 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of Representative Cdk2 Inhibitors in Various Cancer Cell Lines
| Cancer Type | Cell Line | Representative Cdk2 Inhibitor | IC50 / GI50 (nM) |
| Breast Cancer | MCF7 | PF-06873600 | 50 - 100 |
| Breast Cancer | T47D | NU6102 | 5 |
| Breast Cancer | MDA-MB-231 | NU2058 | >10,000 |
| Ovarian Cancer | OVCAR-3 | BLU-222 | <10 |
| Ovarian Cancer | SKOV3 | PF-06873600 | >1000 |
| Uterine Cancer | AN3 CA | BLU-956 | <10 |
| Small Cell Lung Cancer | NCI-H526 | ARTS-021 | 166.2 |
Note: The IC50 and GI50 values are highly dependent on the specific inhibitor, the cell line, and the assay conditions.
Table 2: Biochemical Potency of Representative Cdk2 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| PF-06873600 | Cdk2/Cyclin E | 0.3 |
| Cdk1/Cyclin B | >1000 | |
| NU6102 | Cdk2/Cyclin E | 5 |
| Cdk1/Cyclin B | 250 | |
| ARTS-021 | Cdk2/Cyclin E1 | 1.4 |
| Cdk1/Cyclin B1 | 942 |
Core Signaling Pathway Modulated by Cdk2 Inhibition
Cdk2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Inhibition of Cdk2 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, thereby causing a G1 cell cycle arrest.
Caption: Cdk2 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cdk2 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Cdk2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Cdk2 inhibitor
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Cdk2 inhibitor at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk2, anti-phospho-Rb, anti-Cyclin E, anti-E2F, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
Visualizations of Experimental Workflows
Caption: A typical experimental workflow for evaluating a Cdk2 inhibitor.
Conclusion
Inhibition of Cdk2 presents a promising strategy for the treatment of various cancers. The technical information and protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the anti-proliferative effects of Cdk2 inhibitors. Through a combination of in vitro proliferation assays, cell cycle analysis, and mechanistic studies such as Western blotting, a comprehensive understanding of a Cdk2 inhibitor's efficacy and mechanism of action can be achieved. The representative data and methodologies outlined herein serve as a valuable resource for the preclinical evaluation of novel Cdk2-targeting therapeutic agents.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 4. Measurement of Changes in Cdk2 and Cyclin O-Associated Kinase Activity in Apoptosis | Springer Nature Experiments [experiments.springernature.com]
Navigating the Preclinical Safety Landscape of CDK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, making it a compelling target for anticancer therapies. Cdk2-IN-7 is a potent inhibitor of CDK2 with a reported IC50 of less than 50 nM.[1] As with any novel therapeutic agent, a thorough understanding of its preclinical toxicity profile is paramount for successful clinical translation. This technical guide provides an in-depth overview of the anticipated preliminary toxicity of this compound, based on the known physiological functions of CDK2 and the established safety profiles of other CDK inhibitors. Due to the limited publicly available preclinical toxicity data specific to this compound, this guide leverages surrogate data from preclinical and clinical studies of other CDK inhibitors to forecast potential on-target and off-target toxicities. This document is intended to equip researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting preclinical safety studies for novel CDK2 inhibitors.
Introduction: The Role of CDK2 in Cell Cycle and Cancer
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[2][3] Its activity is essential for the G1/S phase transition and for progression through the S phase.[2] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of novel cancer therapeutics.
The primary mechanism of action of CDK2 inhibitors is to block the phosphorylation of key substrates, leading to cell cycle arrest and, in some cases, apoptosis.[4] By inhibiting the uncontrolled proliferation of cancer cells, these agents have the potential to be effective treatments for a variety of malignancies.
Predicted On-Target Toxicities of CDK2 Inhibition
Given the role of CDK2 in the proliferation of healthy, rapidly dividing cells, on-target toxicities are anticipated in tissues with high rates of cell turnover.
Hematological Toxicity
The bone marrow is highly sensitive to agents that disrupt the cell cycle. Inhibition of CDK2 is expected to lead to myelosuppression, manifesting as:
-
Neutropenia: A decrease in neutrophils, increasing the risk of infection.
-
Leukopenia: A general decrease in white blood cells.
-
Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.
-
Anemia: A decrease in red blood cells, causing fatigue and shortness of breath.
These effects are generally reversible upon cessation of treatment.[5][6]
Gastrointestinal Toxicity
The epithelial lining of the gastrointestinal tract has a high rate of cell renewal. CDK2 inhibition is therefore likely to cause:
-
Diarrhea
-
Nausea and vomiting
-
Stomatitis (inflammation of the mouth)
These side effects are common with many CDK inhibitors and are typically managed with supportive care.[4][7]
Reproductive Toxicity
Studies in knockout mice have demonstrated that while CDK2 is not essential for the viability of most somatic cells, it is crucial for germ cell development.[8] Both male and female Cdk2-deficient mice are sterile.[8] Therefore, CDK2 inhibition is predicted to have significant effects on male and female reproductive function. Preclinical studies with other CDK inhibitors have shown adverse effects on male reproductive organs, including testicular atrophy and hypospermia.[9]
Surrogate Preclinical Toxicity Data from Other CDK Inhibitors
In the absence of specific data for this compound, the following tables summarize the preclinical toxicity findings for other CDK inhibitors. This information provides a valuable reference for the anticipated safety profile of a novel CDK2 inhibitor.
Table 1: Summary of Preclinical Toxicity Findings for Various CDK Inhibitors in Animal Models
| CDK Inhibitor | Animal Model | Key Toxicity Findings | No Observed Adverse Effect Level (NOAEL) | Reference(s) |
| AG-024322 | Cynomolgus Monkey | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at the injection site, renal tubular degeneration. | 2 mg/kg | [5][10] |
| Palbociclib | Rat, Dog | Rat: Testicular degeneration, hypospermia, bone marrow hypocellularity. Dog: Testicular atrophy, hypospermia. | Not explicitly stated in the provided text. | [9][11] |
| Abemaciclib | Rat, Dog | Rat: Gastrointestinal toxicity (soft/discolored feces, decreased skin turgor, distended abdomen), testicular and epididymal effects. Dog: Testicular and epididymal effects. | Not explicitly stated in the provided text. | [1][12] |
| Ribociclib | Rat, Dog | Neutropenia. | Not explicitly stated in the provided text. | [13] |
| Flavopiridol | Not specified | Secretory diarrhea, hypotension, pro-inflammatory events. | Not explicitly stated in the provided text. | [14][15] |
Clinical Adverse Events of CDK Inhibitors: A Glimpse into Potential Human Toxicities
The adverse events observed in clinical trials of CDK inhibitors in humans are largely consistent with the preclinical findings and the known on-target effects.
Table 2: Common Adverse Events (All Grades) Reported in Clinical Trials of CDK Inhibitors
| Adverse Event | Dinaciclib | Palbociclib | Ribociclib | Abemaciclib | Flavopiridol | R547 |
| Neutropenia/Leukopenia | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Thrombocytopenia | ✓ | ✓ | ✓ | ✓ | ||
| Anemia | ✓ | ✓ | ✓ | ✓ | ||
| Fatigue | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Nausea | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Diarrhea | ✓ | ✓ | ✓ | ✓ | ||
| Vomiting | ✓ | ✓ | ✓ | |||
| Stomatitis | ✓ | ✓ | ||||
| Alopecia | ✓ | ✓ | ||||
| Headache | ✓ | |||||
| Hypotension | ✓ | ✓ | ||||
| QTc Prolongation | ✓ | |||||
| Hepatobiliary Toxicity | ✓ |
References: Dinaciclib[4][16], Palbociclib[6][7][17], Ribociclib[7][18][19], Abemaciclib[1][7][17], Flavopiridol[14][20], R547[21][22]
Experimental Protocols for Preclinical Toxicity Assessment
A generalized protocol for conducting preliminary in vivo toxicity studies of a novel CDK2 inhibitor is outlined below. This is based on methodologies reported for other CDK inhibitors.[5]
Experimental Workflow for In Vivo Toxicity Study
Caption: Generalized workflow for a 5-day repeat-dose toxicity study in non-human primates.
Key Methodological Considerations:
-
Animal Model: A relevant non-rodent species, such as the cynomolgus monkey, is often used for preclinical toxicology studies of small molecule inhibitors due to its physiological similarity to humans.
-
Dose Selection: Doses should be selected based on a prior dose range-finding study to establish a maximum tolerated dose (MTD). A vehicle control group is essential.
-
Route of Administration: The route should mimic the intended clinical route (e.g., intravenous infusion, oral gavage).
-
Duration of Dosing: Initial studies are often short-term (e.g., 5-14 days) to identify acute toxicities.
-
Endpoints:
-
In-life observations: Daily monitoring for clinical signs of toxicity, body weight changes, and food consumption.
-
Clinical Pathology: Regular blood collection for hematology and serum chemistry analysis.
-
Terminal Procedures: At the end of the study, a full necropsy should be performed, including organ weight measurements and histopathological examination of a comprehensive list of tissues.
-
Toxicokinetics: Plasma drug concentrations should be measured to correlate exposure with toxicity findings.
-
Signaling Pathway of CDK2 in Cell Cycle Progression
Understanding the signaling pathway in which CDK2 operates is crucial for interpreting on-target toxicities.
Caption: Simplified signaling pathway of CDK2 in the G1/S transition of the cell cycle.
Conclusion and Future Directions
While specific preclinical toxicity data for this compound is not yet publicly available, a comprehensive analysis of the known roles of CDK2 and the safety profiles of other CDK inhibitors provides a strong predictive framework for its potential toxicities. The primary anticipated adverse effects are hematological and gastrointestinal toxicities, which are generally manageable and reversible. Reproductive toxicity is also a key area of concern that warrants thorough investigation.
For the successful development of this compound, it will be crucial to:
-
Conduct comprehensive preclinical toxicology studies in relevant animal models to define its safety profile and establish a therapeutic window.
-
Develop and validate pharmacodynamic biomarkers to monitor on-target activity in both preclinical and clinical settings.
-
Design early-phase clinical trials with careful monitoring for the predicted toxicities to ensure patient safety.
This technical guide serves as a foundational resource for the preclinical development of this compound and other novel CDK2 inhibitors, facilitating a proactive and informed approach to safety assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 8. Cdk2 knockout mice are viable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose escalation clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
Cdk2-IN-7: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Its potential as a therapeutic agent, particularly in oncology, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, outlines detailed experimental protocols for their assessment, and illustrates the relevant biological pathways.
Core Physicochemical Properties
While specific quantitative data for this compound is not extensively published, this section outlines the typical data required for a comprehensive profile and provides general guidance based on information from chemical suppliers.
Solubility Data
The solubility of a compound is a critical determinant of its biological activity and formulation potential. It is typically assessed in a range of aqueous and organic solvents.
Table 1: Solubility Profile of this compound (Illustrative)
| Solvent | Solubility (mg/mL) | Solubility (mM) | Method | Notes |
| DMSO | >25 | >50 | HPLC-UV | Stock solutions are typically prepared in DMSO. |
| Water | <0.1 | <0.2 | HPLC-UV | Expected to have low aqueous solubility. |
| PBS (pH 7.4) | <0.1 | <0.2 | HPLC-UV | Low solubility in physiological buffers is common for kinase inhibitors. |
| Ethanol | ~5 | ~10 | HPLC-UV | May exhibit moderate solubility in alcohols. |
Note: The values in this table are illustrative placeholders. Researchers must determine the precise solubility of their specific batch of this compound experimentally.
Stability Data
The chemical stability of this compound under various conditions is crucial for its storage, handling, and in vitro/in vivo applications. Stability is often assessed by measuring the degradation of the compound over time.
Table 2: Stability Profile of this compound (Illustrative)
| Condition | Half-life (t½) | Degradation Products | Method | Notes |
| Solid (Powder) | >2 years at -20°C | Not determined | LC-MS | Store in a cool, dry, and dark place. |
| Aqueous Buffer (pH 7.4) | < 24 hours | Not determined | LC-MS | Hydrolytic degradation may occur. |
| Plasma (Human) | ~ 1-2 hours | Not determined | LC-MS | Susceptible to metabolic degradation. |
| DMSO Stock (-20°C) | > 6 months | Not determined | LC-MS | Generally stable when stored properly. |
Note: The values in this table are illustrative placeholders. Experimental determination of stability is essential.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.
Protocol 1: Kinetic Solubility Assessment using HPLC-UV
This method provides a rapid assessment of a compound's solubility in various solvents.
Protocol 2: Chemical Stability Assessment in Aqueous Buffer
This protocol determines the degradation rate of a compound in a physiological buffer.
Biological Context: The CDK2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of CDK2. Understanding the CDK2 signaling pathway is crucial for interpreting the biological consequences of its inhibition. CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.
Conclusion
This technical guide provides a framework for understanding and assessing the critical physicochemical properties of this compound. While specific experimental data remains limited in the public domain, the provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals. Rigorous experimental determination of solubility and stability is paramount for the successful advancement of this compound as a potential therapeutic agent.
Methodological & Application
Application Notes and Protocols for Cdk2-IN-7 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk2-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to transition from the G1 to the S phase of the cell cycle. Consequently, treatment with this compound leads to a G1 phase arrest, preventing DNA replication and cell division, and can subsequently induce apoptosis in cancer cells.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |
| Example: MCF-7 | Breast Cancer | User-determined value |
| Example: HCT116 | Colon Cancer | User-determined value |
| Example: A549 | Lung Cancer | User-determined value |
| Example: U87 MG | Glioblastoma | User-determined value |
| (Add more cell lines as needed) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 498.6 g/mol ), add 200.56 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture Treatment with this compound
Protocol:
-
Culture the desired cancer cell lines in their recommended growth medium until they reach approximately 70-80% confluency.
-
On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution in the complete growth medium.
-
Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium containing serum. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent toxicity.
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
References
Application Notes and Protocols: Cdk2-IN-7 Western Blot for Phospho-Retinoblastoma (p-Rb)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase 2 (Cdk2) plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. A key substrate of Cdk2 is the Retinoblastoma protein (Rb), a tumor suppressor that controls cell proliferation. Phosphorylation of Rb by Cdk2/cyclin complexes leads to its inactivation, allowing for the transcription of genes necessary for DNA replication and cell cycle progression.[1][2] Cdk2-IN-7 is a potent inhibitor of Cdk2 with a reported IC50 of less than 50 nM. By blocking the ATP-binding site of Cdk2, this compound prevents the phosphorylation of its substrates, including Rb, which can lead to cell cycle arrest at the G1/S checkpoint and the induction of apoptosis.[3] This document provides a detailed protocol for utilizing this compound to study its effect on the phosphorylation of Rb at serines 807 and 811 (p-Rb Ser807/811) via Western blot analysis.
Signaling Pathway
The following diagram illustrates the signaling pathway from Cdk2 to Rb and the inhibitory effect of this compound.
Caption: Cdk2/Cyclin E phosphorylates Rb, leading to cell cycle progression. This compound inhibits this process.
Experimental Protocols
This section details the protocol for treating a relevant cell line with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of Rb at Ser807/811.
Cell Culture and Treatment
-
Cell Line Selection: Breast cancer cell lines such as HCC1806 or MCF7 are suitable for this assay as they are known to be sensitive to Cdk2 inhibition.
-
Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with varying concentrations of this compound. A suggested dose-response range is 100 nM, 300 nM, and 1000 nM.[4]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Protein Extraction (Cell Lysis)
This protocol utilizes Radioimmunoprecipitation Assay (RIPA) buffer, which is effective for extracting nuclear and cytoplasmic proteins and is compatible with phosphoprotein analysis.[5]
-
Prepare RIPA Lysis Buffer: A common formulation is provided in the table below. It is crucial to add protease and phosphatase inhibitors to the buffer immediately before use to prevent protein degradation and dephosphorylation.[3][6][7]
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well of the 6-well plate.[6]
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X.
-
Load equal amounts of protein (e.g., 20-30 µg) for each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (a 4-12% gradient gel is suitable for resolving Rb, which has a molecular weight of approximately 110 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphoprotein detection, BSA is generally preferred over milk.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Rb (Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See table below for recommended dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
To ensure equal protein loading, the membrane can be stripped of the p-Rb antibodies and re-probed for total Rb or a housekeeping protein like GAPDH or β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibody for the loading control.
-
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol.
Caption: Workflow for assessing p-Rb levels after this compound treatment via Western blot.
Data Presentation
The following tables summarize the key quantitative data for this protocol.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Value |
| Cell Line | HCC1806, MCF7 |
| Seeding Density | 70-80% confluency at harvest |
| This compound Concentrations | 100 nM, 300 nM, 1000 nM |
| Vehicle Control | DMSO |
| Treatment Duration | 24 hours |
Table 2: Reagent and Antibody Details
| Reagent/Antibody | Recommended Dilution/Concentration | Vendor (Example) | Catalog # (Example) |
| RIPA Lysis Buffer | |||
| Tris-HCl (pH 7.4) | 50 mM | ||
| NaCl | 150 mM | ||
| NP-40 | 1% | ||
| Sodium deoxycholate | 0.5% | ||
| SDS | 0.1% | ||
| Protease Inhibitor Cocktail | 1X | ||
| Phosphatase Inhibitor Cocktail | 1X | ||
| Primary Antibodies | |||
| Phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology | #8516 |
| Total Rb | 1:1000 | Cell Signaling Technology | #9309 |
| GAPDH (Loading Control) | 1:1000 | Cell Signaling Technology | #5174 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | 1:2000 | Cell Signaling Technology | #7074 |
Note: The provided catalog numbers and vendors are for example purposes. Researchers should validate antibodies from their chosen supplier. Dilutions may need to be optimized.
References
- 1. pnas.org [pnas.org]
- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. www2.nau.edu [www2.nau.edu]
Application Notes and Protocols for Cdk2-IN-7 Immunofluorescence Staining of Cyclin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cdk2-IN-7, a potent Cdk2 inhibitor, in the immunofluorescence staining of Cyclin E. This document offers comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its activity is dependent on binding to its regulatory subunit, Cyclin E. The Cdk2/Cyclin E complex phosphorylates various substrates, leading to the initiation of DNA replication. Dysregulation of the Cdk2/Cyclin E pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.
This compound is a potent and selective inhibitor of Cdk2, with an IC50 value of less than 50 nM. By inhibiting Cdk2, this compound can induce cell cycle arrest, providing a valuable tool for studying the roles of the Cdk2/Cyclin E complex in both normal and cancerous cells. Immunofluorescence staining for Cyclin E in cells treated with this compound allows for the visualization of Cyclin E localization and the assessment of the inhibitor's effects on the cell cycle.
Cdk2/Cyclin E Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the Cdk2/Cyclin E complex in the G1/S phase transition and the mechanism of inhibition by this compound.
Application Notes and Protocols for In Vivo Studies of CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: While the topic of interest is Cdk2-IN-7, extensive literature searches did not yield specific in vivo dosage and administration protocols for this particular compound. Therefore, these application notes provide a comprehensive overview of in vivo studies using other selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This information is intended to serve as a valuable resource and guide for researchers planning in vivo experiments targeting CDK2.
Introduction to CDK2 Inhibition in Cancer Therapy
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its aberrant activity is implicated in the uncontrolled proliferation of various cancer cells.[1][2] Consequently, the development of selective CDK2 inhibitors is a promising avenue in oncology research. These inhibitors aim to arrest the cell cycle and induce apoptosis in cancer cells, thereby impeding tumor growth. This document outlines the application of several CDK2 inhibitors in in vivo cancer models, providing data on their dosage, administration, and experimental protocols.
Comparative In Vivo Dosages of Selective CDK2 Inhibitors
The following table summarizes the in vivo dosages of several well-characterized CDK2 inhibitors used in preclinical and clinical studies. This data can serve as a starting point for dose-range finding studies for new CDK2 inhibitors.
| Inhibitor Name | Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| CVT2584 | Mouse (leukemia model) | Acute Myeloid Leukemia (AML) | 16 mg/kg | Intraperitoneal (i.p.) injection | Daily | [3] |
| Fadraciclib (CYC065) | Mouse (PDX model) | Colorectal Cancer | 25 mg/kg | Oral gavage | Twice daily (BID), 5 days/week for 2 weeks | [4] |
| BLU-222 | Mouse (xenograft) | Small Cell Lung Cancer (SCLC) | Not specified | Not specified | Not specified | [5] |
| Roscovitine | Mouse | Hematopoietic progenitors | 50, 100, or 250 mg/kg (single dose); 350 mg/kg/day (multiple doses) | Intraperitoneal (i.p.) injection | Single dose or two daily doses for 4 days | [6] |
| SNS-032 | Human (clinical trial) | Chronic Lymphocytic Leukemia (CLL) | 75 mg/m² (MTD) | Intravenous (i.v.) infusion | Weekly for 3 weeks of a 4-week cycle | [7][8] |
| PF-07104091 | Human (clinical trial) | Advanced Solid Tumors | 75-500 mg | Oral | Twice daily (BID) in 28-day cycles | [9] |
Detailed Experimental Protocols
Preclinical In Vivo Efficacy Study of a CDK2 Inhibitor in a Xenograft Mouse Model
This protocol is a generalized representation based on studies with CDK2 inhibitors like Fadraciclib (CYC065) and CVT2584.[3][4]
Objective: To evaluate the anti-tumor efficacy of a CDK2 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
CDK2 inhibitor (e.g., Fadraciclib)
-
Vehicle control (e.g., as specified for the compound)
-
Human cancer cell line (e.g., colorectal cancer cells for PDX model)[4]
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel (optional, for cell suspension)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable mean tumor volumes.
-
-
Drug Administration:
-
Prepare the CDK2 inhibitor and vehicle control solutions according to the manufacturer's instructions or published protocols. For example, Fadraciclib has been administered via oral gavage.[4]
-
Administer the assigned treatment to each group according to the predetermined dosage and schedule (e.g., 25 mg/kg, BID, 5 days/week for 2 weeks).[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Weigh the excised tumors.
-
Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and pharmacodynamic markers (e.g., phospho-Rb), or Western blotting.
-
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the general steps for establishing and utilizing a colorectal cancer PDX model for evaluating CDK2 inhibitor efficacy.[4][10][11][12]
Objective: To assess the therapeutic potential of a CDK2 inhibitor in a more clinically relevant in vivo model.
Procedure:
-
Establishment of PDX Model:
-
Propagation of PDX Tumors:
-
Drug Efficacy Study:
-
Once the tumors in the desired passage (e.g., P2) reach a volume of 80-100 mm³, randomize the mice into treatment and control groups.[10]
-
Administer the CDK2 inhibitor or vehicle control as described in the xenograft protocol above. For instance, Fadraciclib was given at 25 mg/kg BID for 5 days a week for two weeks via oral gavage in a colorectal cancer PDX model.[4]
-
Monitor tumor growth, body weight, and signs of toxicity throughout the study.
-
At the study endpoint, collect tumors for further analysis.
-
Visualizations
CDK2 Signaling Pathway
Caption: CDK2 signaling pathway in cell cycle regulation.
Experimental Workflow for In Vivo CDK2 Inhibitor Studies
Caption: General experimental workflow for in vivo studies of CDK2 inhibitors.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 12. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk2-IN-7 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting preclinical experiments to evaluate the efficacy of Cdk2 inhibitor combination therapies. The focus is on the synergistic effects of Cdk2 inhibitors, such as Cdk2-IN-7 or similar molecules like BLU-222, when combined with other anti-cancer agents, particularly CDK4/6 inhibitors.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2][3] Resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer, is often associated with the upregulation of Cyclin E-Cdk2 activity.[2][4] This provides a strong rationale for combination therapies targeting both Cdk2 and Cdk4/6 to overcome resistance and enhance anti-tumor efficacy.[2][4][5] Preclinical studies have demonstrated robust anti-tumor activity with the combination of the Cdk2 inhibitor BLU-222 and the CDK4/6 inhibitor ribociclib in both CDK4/6 inhibitor-naïve and -resistant breast cancer models.[5][6]
These application notes provide a framework for preclinical evaluation of such combination therapies, covering in vitro cell-based assays and in vivo xenograft models.
Data Presentation: Quantitative Analysis of Combination Therapies
Summarized below are representative quantitative data from preclinical studies evaluating Cdk2 inhibitor combination therapies.
Table 1: In Vitro Efficacy of Cdk2 Inhibitor Combination Therapy
| Cell Line | Treatment | IC50 (nM) | Synergy Score (Method) | Reference |
| T47D (CCNE1 & p16 overexpressing) | BLU-222 | 110 | N/A | |
| T47D (Parental) | BLU-222 | 1078 | N/A | [6] |
| MCF7-PR (Palbociclib-Resistant) | BLU-222 + Palbociclib | Synergistic (CI < 1) | Combination Index (SynergyFinder) | [4] |
| T47D-PR (Palbociclib-Resistant) | BLU-222 + Palbociclib | Synergistic | Combination Index (SynergyFinder) | [7] |
Note: IC50 values can vary based on the specific assay conditions. Synergy scores are calculated using software like SynergyFinder based on the highest single agent (HSA) model.
Table 2: In Vivo Efficacy of Cdk2 Inhibitor Combination Therapy in Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Palbociclib-Resistant MCF-7 | BLU-222 | Not Specified | 83% TGI | [5] |
| Palbociclib-Resistant MCF-7 | BLU-222 + Ribociclib | Not Specified | 110% TGI | [5][6] |
| CDK4/6i-Resistant PDX | BLU-222 + Ribociclib | BLU-222: 60 mg/kg BID; Ribociclib: 50 mg/kg QD | Significant antitumor activity, durable tumor regression | |
| CDK4/6i-Resistant PDX | BLU-222 + Palbociclib | BLU-222: 60 mg/kg BID; Palbociclib: 50 mg/kg QD | Significant antitumor activity, durable tumor regression | [7] |
| CDK4/6i-Naive MCF-7 | BLU-222 + Ribociclib | BLU-222: 100 mg/kg BID; Ribociclib: 75 mg/kg QD | Sustained antitumor response, superior to single agents | [8] |
| CDK4/6i-Resistant MCF-7 | BLU-222 + Ribociclib | BLU-222: 100 mg/kg BID; Ribociclib: 75 mg/kg QD | Sustained antitumor response, superior to single agents | [8] |
PDX: Patient-Derived Xenograft; BID: twice daily; QD: once daily.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the determination of cell viability and synergistic effects of a Cdk2 inhibitor in combination with another therapeutic agent.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, and their CDK4/6 inhibitor-resistant derivatives)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)[9]
-
Cdk2 inhibitor (e.g., this compound or BLU-222)
-
Combination drug (e.g., Palbociclib or Ribociclib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 6-24 hours.[9]
-
Drug Treatment:
-
Prepare serial dilutions of the Cdk2 inhibitor and the combination drug.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a period of 5 days.[10]
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Assess synergy using software such as SynergyFinder or CalcuSyn, which calculates a combination index (CI).[4][11] A CI value less than 1 indicates synergy.
-
Protocol 2: Western Blotting for Cdk2 Pathway Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Cyclin E
-
Cdk2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol describes the establishment of a tumor xenograft model to assess the in vivo efficacy of Cdk2 inhibitor combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells (e.g., MCF-7)
-
Matrigel
-
Cdk2 inhibitor (formulated for oral administration)
-
Combination drug (formulated for oral administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. The formula for tumor volume is (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a size of approximately 150-250 mm³, randomize the mice into treatment groups (e.g., Vehicle, Cdk2 inhibitor alone, combination drug alone, combination therapy).[14]
-
-
Drug Administration:
-
Administer the drugs according to the predetermined schedule and dosage (e.g., Cdk2 inhibitor at 100 mg/kg BID and Ribociclib at 75 mg/kg QD, orally).[8]
-
-
Efficacy Endpoints:
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised for Western blot analysis to assess target engagement (e.g., pRb levels).[14]
-
Mandatory Visualizations
Signaling Pathway
Caption: Cdk2 and CDK4/6 signaling pathway in cell cycle progression.
Experimental Workflow
Caption: Preclinical experimental workflow for Cdk2 combination therapy.
Logical Relationship
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 9. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. blueprintmedicines.com [blueprintmedicines.com]
Cdk2-IN-7 as a Tool for Cell Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1 and S phases.[1] Its activity is crucial for the transition from the G1 to the S phase, making it an attractive target for cancer therapy and a valuable tool for cell biology research.[1][2] Cdk2-IN-7 is a potent and selective inhibitor of Cdk2, with an IC50 value of less than 50 nM. This application note provides a detailed overview and protocol for utilizing this compound to achieve reversible cell cycle synchronization in mammalian cell cultures. Such synchronization is invaluable for a variety of experimental applications, including the study of cell cycle-dependent processes, drug efficacy testing, and proteomic or genomic analyses of specific cell cycle phases.
While specific quantitative data for cell synchronization using this compound is not widely published, this document provides a generalized protocol based on the known function of Cdk2 and established methodologies for other Cdk2 inhibitors. Researchers should note that optimization of concentration and treatment duration will be necessary for each cell line and experimental condition.
Mechanism of Action
Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication.[1] this compound, as a Cdk2 inhibitor, likely competes with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to a reversible arrest of the cell cycle at the G1/S boundary. Upon removal of the inhibitor, cells synchronously re-enter the cell cycle, allowing for the study of a population of cells progressing uniformly through subsequent phases.
Data Presentation
| Inhibitor Name | Target(s) | Effective Concentration for Cell Cycle Arrest | Cell Line(s) | Observed Effect | Reference |
| SNS-032 | Cdk2, Cdk7, Cdk9 | 300 nM | RPMI-8226 (Multiple Myeloma) | Apoptosis and inhibition of CDK2, 7, and 9 signaling after 6 hours. | [3] |
| NU2058 | Cdk2, Cdk1 | Not specified | Breast Cancer Cell Lines | Reduced phosphorylation of Rb, leading to G1 backup or arrest. | [3] |
| NU6102 | Cdk2, Cdk1 | Not specified | Breast Cancer Cell Lines | Reduced phosphorylation of Rb, leading to G1 backup or arrest. | [3] |
| Palbociclib | Cdk4, Cdk6 | Varies by cell line | RPE1 | G1 phase arrest after 24 hours. | [4] |
| RO-3306 | Cdk1 | 3-6 µM | RPE1 | G2 phase arrest after 24 hours. | [5] |
Experimental Protocols
The following protocols are generalized for the use of a Cdk2 inhibitor like this compound for cell synchronization. It is crucial to perform a dose-response curve and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals.
Protocol 1: G1/S Phase Synchronization using this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or other DNA staining dye
-
RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment without reaching confluency.
-
This compound Treatment:
-
Allow cells to attach and resume proliferation (typically 12-24 hours).
-
Prepare a range of this compound concentrations in complete medium. Based on its IC50, a starting range of 50 nM to 500 nM is recommended for initial optimization.
-
Remove the existing medium and add the medium containing this compound.
-
Incubate the cells for a period of 16-24 hours. This duration is typically sufficient to arrest the majority of the cycling population in the G1 phase.
-
-
Washout and Release:
-
To release the cells from the G1/S block, aspirate the this compound containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed complete medium to the cells. This time point is considered t=0 for the synchronous cell population.
-
-
Sample Collection and Analysis:
-
Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 16, 24 hours).
-
For flow cytometry analysis, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Stain the fixed cells with a DNA dye (e.g., propidium iodide) and analyze the cell cycle distribution using a flow cytometer.
-
For other downstream applications (e.g., Western blotting, RNA extraction), process the collected cell pellets accordingly.
-
Protocol 2: Validation of Synchronization
Western Blot Analysis:
-
Prepare cell lysates from samples collected at different time points post-release.
-
Probe for key cell cycle markers to confirm synchronous progression.
-
Cyclin E: Levels should be high at the G1/S boundary and decrease as cells progress through S phase.
-
Cyclin A: Levels should increase as cells enter S phase and peak in G2/M.
-
Phospho-Histone H3 (Ser10): A marker for mitotic cells, which should appear at later time points as the synchronized population reaches mitosis.
-
Visualizations
Caption: Cdk2 signaling pathway and its inhibition by this compound.
Caption: Workflow for cell synchronization using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low synchronization efficiency | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to Cdk2 inhibition. | - Perform a dose-response curve to find the optimal concentration.- Increase the incubation time.- Verify Cdk2 expression and dependency in the cell line. |
| High cell toxicity/death | - this compound concentration is too high.- Prolonged incubation. | - Reduce the concentration of the inhibitor.- Decrease the incubation time. |
| Cells do not re-enter the cell cycle after washout | - Incomplete removal of the inhibitor.- Irreversible cell cycle arrest due to off-target effects or toxicity. | - Increase the number of washes with PBS.- Ensure the used concentration is not causing irreversible damage. |
Conclusion
This compound is a promising tool for the synchronization of mammalian cells at the G1/S transition. The provided generalized protocol offers a solid foundation for researchers to establish a reliable cell synchronization system. Careful optimization of experimental parameters is paramount to achieving high synchronization efficiency and maintaining cell viability. The ability to generate a population of cells that progresses synchronously through the cell cycle will undoubtedly facilitate a deeper understanding of the intricate processes that govern cell division and its deregulation in disease.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Novel CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cdk2-IN-7 not showing expected phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk2-IN-7. If you are not observing the expected phenotype in your experiments, this guide will help you identify potential causes and provide solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected phenotype?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value of less than 50 nM.[1][2][3] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[4][5][6] Therefore, the expected phenotype upon treatment with this compound is primarily a reduction in cell proliferation due to cell cycle arrest at the G1/S checkpoint.[5] In some cancer cell lines, particularly those dependent on CDK2 activity, it may also induce apoptosis (programmed cell death).[5]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response curve to determine the IC50 in your specific cell line. Based on available data, this compound has an in vitro IC50 of < 50 nM.[1][2][3] A typical starting range for cell-based assays could be from 10 nM to 1 µM.
Q3: How should I prepare and store this compound?
This compound is typically provided as a powder. For stock solutions, dissolve it in a suitable solvent like DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to two years and the DMSO stock solution in aliquots at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for CDK2?
While this compound is described as a CDK2 inhibitor, the full selectivity profile against other kinases may not be extensively characterized. It is good practice to consult the supplier's datasheet for any available selectivity data. Off-target effects are a possibility with any small molecule inhibitor and should be considered when interpreting results.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative or cell cycle arrest phenotype with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: No effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability or Inactivity | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved. 2. Check Storage Conditions: Confirm that the inhibitor has been stored correctly to prevent degradation.[2] 3. Purchase from a Reputable Source: Ensure the compound's quality and purity by purchasing from a reliable supplier. |
| Incorrect Dosage | 1. Perform a Dose-Response Curve: Determine the IC50 value in your specific cell line using a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Increase Incubation Time: The effect of the inhibitor may be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity or Resistance | 1. Cell Line Background: Research the genetic background of your cell line. Cells with low dependence on the CDK2 pathway may be inherently resistant. For example, cells with an intact Rb-p16-CDK4/6 axis might be less reliant on CDK2 for G1/S transition.[7] 2. CCNE1 Amplification: Cell lines with amplification of Cyclin E1 (CCNE1), a key binding partner of CDK2, are often more sensitive to CDK2 inhibition.[8][9][10] Consider testing your cell line for CCNE1 expression levels. 3. Acquired Resistance: Prolonged exposure to CDK inhibitors can lead to acquired resistance, for instance, through the upregulation of CDK2 or the selection of polyploid cells.[9][10][11] |
| Experimental Setup Issues | 1. Cell Seeding Density: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment. 2. Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration if appropriate for your cell line. |
Problem 2: No observable cell cycle arrest.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Time Point for Analysis | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing G1/S arrest. |
| Ineffective Cell Synchronization | 1. Verify Synchronization: If you are synchronizing your cells before treatment, confirm the effectiveness of your synchronization method (e.g., by flow cytometry). |
| Redundancy in Cell Cycle Control | 1. Alternative CDK Activity: In some cell lines, other CDKs (like CDK1) might compensate for the inhibition of CDK2, allowing cell cycle progression.[12] |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | 1. Check Solubility: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit. Visually inspect the medium for any signs of precipitation. |
| Variability in Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and incubation times across all experiments. |
| DMSO Concentration | 1. Vehicle Control: Include a vehicle control (DMSO) at the same concentration as your highest inhibitor concentration to rule out any solvent-induced effects. Keep the final DMSO concentration below 0.5%. |
Quantitative Data: IC50 Values of Selected CDK2 Inhibitors
The following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for several well-characterized CDK2 inhibitors across different assays and cell lines. This can serve as a reference for the expected potency of CDK2 inhibition.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical | CDK2 | < 50 nM | [1][2][3] |
| (R)-Roscovitine (Seliciclib) | Biochemical | CDK2 | 0.7 µM | [13] |
| SNS-032 (BMS-387032) | Biochemical | CDK2 | 38 nM | [13] |
| AT7519 | Biochemical | CDK2 | 47 nM | [13] |
| NU6102 | Cellular | MCF7 | ~9 µM | [14] |
| NU2058 | Cellular | MCF7 | ~54 µM | [14] |
| PF-06873600 | Biochemical | CDK2/cyclin E | - | A known potent CDK2 inhibitor |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the effect of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 5x IC50) for an appropriate duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[15][16][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18][19]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor should show an accumulation of cells in the G1 phase.
Protocol 3: Western Blotting for CDK2 Pathway Proteins
This protocol is to confirm the on-target effect of this compound by examining the phosphorylation of downstream targets.
-
Protein Extraction: Treat cells with this compound as in the previous protocols. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of CDK2, such as phospho-Rb (Ser807/811), overnight at 4°C. Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the ratio of phospho-Rb to total Rb would indicate successful inhibition of CDK2 activity.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Troubleshooting Workflow: No Expected Phenotype
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Why minimal is not optimal: Driving the mammalian cell cycle—and drug discovery—with a physiologic CDK control network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Cdk2-IN-7 off-target effects mitigation
Welcome to the technical support center for Cdk2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its off-target effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Cycle Arrest in G2/M Phase
-
Question: I am using this compound to induce G1/S arrest, but I am observing a significant population of cells arresting in the G2/M phase. Why is this happening and how can I confirm the cause?
-
Answer: This phenomenon can occur due to off-target inhibition of other cyclin-dependent kinases, most notably Cdk1, which is a key regulator of the G2/M transition.[1][2] While this compound is designed for Cdk2 selectivity, cross-reactivity with the highly homologous Cdk1 is a common challenge with Cdk2 inhibitors.[1][3]
Troubleshooting Steps:
-
Confirm with a Pan-CDK Inhibitor: As a positive control for G2/M arrest, treat a parallel cell culture with a known pan-CDK inhibitor like Flavopiridol or a specific Cdk1 inhibitor.
-
Titrate this compound Concentration: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. A lower concentration of this compound may provide a better window of selectivity for Cdk2 inhibition.
-
Western Blot Analysis: Analyze the phosphorylation status of key cell cycle proteins.
-
Cdk1 activity: Probe for phosphorylation of Cdk1 substrates, such as Lamin A/C (Ser22). A decrease in phosphorylation would suggest Cdk1 inhibition.
-
Cdk2 activity: Confirm Cdk2 inhibition by probing for phosphorylation of its substrates, such as Retinoblastoma protein (Rb) at Ser807/811 or p27 at Thr187.[4][5]
-
-
Rescue Experiment: If available, utilize a cell line expressing a drug-resistant Cdk1 mutant to demonstrate that the G2/M arrest is specifically due to Cdk1 inhibition.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
-
Question: this compound shows high potency in my biochemical kinase assays, but the cellular EC50 is significantly higher. What could be the reasons for this discrepancy?
-
Answer: A significant drop in potency between biochemical and cellular assays is a common observation and can be attributed to several factors.
Possible Causes and Solutions:
-
Cell Permeability: The compound may have poor membrane permeability.
-
Solution: Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein (MDR1).
-
Solution: Co-incubate the cells with a known efflux pump inhibitor, such as Verapamil, to see if the cellular potency of this compound increases.
-
-
Plasma Protein Binding: If using serum in your cell culture media, the compound may bind to plasma proteins, reducing its effective concentration.
-
Solution: Perform the cellular assay in serum-free media or a low-serum condition to assess the impact of serum proteins.
-
-
Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the dose-response curve compared to biochemical assays where ATP concentrations are typically at or below the Km.
-
Solution: This is an inherent difference between the two assay formats. Ensure your biochemical assays are run at an ATP concentration that reflects the Km of Cdk2 for a more relevant comparison.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound and at what concentrations are they observed?
A1: While this compound is a potent Cdk2 inhibitor, some off-target activity has been characterized. The primary off-targets are typically other members of the CDK family due to the conserved nature of the ATP-binding pocket. A representative selectivity profile is provided below. Note that these values can vary between different assay formats and experimental conditions.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk2 |
| Cdk2/Cyclin E | 5 | 1 |
| Cdk1/Cyclin B | 50 | 10 |
| Cdk9/Cyclin T1 | 250 | 50 |
| Cdk4/Cyclin D1 | >1000 | >200 |
| Cdk6/Cyclin D3 | >1000 | >200 |
Q2: How can I experimentally validate the off-target effects of this compound in my cell line of interest?
A2: You can employ a combination of targeted and unbiased approaches to validate off-target effects in your specific cellular context.
-
Targeted Approach (Western Blotting): Based on the known off-target profile (see Table 1), you can assess the phosphorylation of downstream substrates of those kinases. For example, to check for Cdk9 inhibition, you can measure the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.[6]
-
Unbiased Approach (Kinome Profiling): Utilize a kinome profiling service (e.g., KiNativ, PamGene) to assess the interaction of this compound with a broad panel of kinases directly in your cell lysate.
-
Phenotypic Rescue: If you hypothesize that a specific off-target is responsible for an observed phenotype, you can attempt a rescue experiment. For instance, if you suspect off-target Cdk1 inhibition is causing a G2/M arrest, you could try to rescue this phenotype by overexpressing a Cdk1 mutant that is resistant to this compound.
Q3: What are the recommended negative and positive controls for a Cdk2 inhibition experiment?
A3: Proper controls are crucial for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Epimer/Analog: If available, use a structurally similar but biologically inactive version of this compound.
-
-
Positive Controls:
-
Known Cdk2 Inhibitors: Use well-characterized Cdk2 inhibitors such as Roscovitine or Milciclib to compare the phenotypic and molecular effects.[7]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete Cdk2 and confirm that the observed phenotype is indeed Cdk2-dependent.
-
Experimental Protocols
Protocol 1: In Vitro Cdk2 Kinase Assay
This protocol is for determining the IC50 of this compound against recombinant Cdk2/Cyclin E.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Enzyme: Recombinant human Cdk2/Cyclin E.
-
Substrate: Histone H1 or a specific peptide substrate (e.g., a peptide derived from Rb).
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of Cdk2 for ATP.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the substrate solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (containing [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based detection).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting onto phosphocellulose paper. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol.[8]
-
-
Data Analysis:
-
Quantify the signal for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound directly binds to Cdk2 in a cellular environment.
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble Cdk2 in each sample by Western blotting.
-
-
Data Interpretation:
-
Binding of this compound to Cdk2 will stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble Cdk2 remaining at higher temperatures in the drug-treated samples compared to the vehicle control.
-
Visualizations
Caption: Cdk2 signaling at the G1/S checkpoint and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.
References
- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER+ Breast Cancer [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Cdk2-IN-7 degradation and storage problems
Technical Support Center: Cdk2-IN-7
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information regarding the storage, handling, and troubleshooting of this compound to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 2 (CDK2), with a reported IC50 value of less than 50 nM.[1][2][3] CDK2 is a key serine/threonine protein kinase that, in complex with cyclins E and A, regulates the transition from the G1 to the S phase of the cell cycle and is essential for DNA replication.[4][5][6][7][8] By inhibiting CDK2, this compound blocks the phosphorylation of key substrates, leading to cell cycle arrest, which makes it a valuable tool for cancer research.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of the compound. Recommendations vary slightly between suppliers but follow a general consensus.
-
As a solid (powder): Store at -20°C for long-term stability (up to 3 years).[2][3]
-
In solvent (stock solution): Store at -80°C for long-term stability (6 months to 1 year).[2][3] For short-term storage, -20°C is acceptable for up to 1 month.[9] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][9]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[9][10] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[10] The compound is generally insoluble in water and ethanol.[10]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the stock solution is added too quickly to an aqueous buffer. If you observe precipitation in your stock solution after thawing, you can gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the solid redissolves. For working solutions, it is recommended to dilute the DMSO stock in a stepwise manner rather than adding it directly to the aqueous medium.[3] If precipitation occurs during dilution, ultrasonic heating may help redissolve the compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on information from various suppliers.
Table 1: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Reported Stability Duration | Source(s) |
| Powder | -20°C | 2 - 3 years | [2][3] |
| In DMSO | -80°C | 6 months - 1 year | [2][3][9] |
| In DMSO | -20°C | 1 month | [9] |
| In DMSO | 4°C | ~2 weeks | [2] |
Table 2: Solubility Information
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 88 mg/mL (approx. 176 mM) | Use fresh, anhydrous DMSO for best results. | [10] |
| Water | Insoluble | Not a suitable solvent. | [10] |
| Ethanol | Insoluble | Not a suitable solvent. | [10] |
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected biological effect, several factors could be at play. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for loss of this compound activity.
-
Potential Cause: Compound Degradation.
-
Solution: this compound is susceptible to degradation from repeated freeze-thaw cycles and improper storage. Always use freshly prepared stock solutions or aliquots that have been stored correctly at -80°C. If degradation is suspected, use a fresh vial of the compound.
-
-
Potential Cause: Incorrect Concentration.
-
Solution: Double-check all calculations for preparing stock and working solutions. Ensure the compound is fully dissolved in the stock solution before making further dilutions. If the compound precipitates in your aqueous cell culture media, the final concentration may be too high. Consider lowering the concentration or optimizing the dilution protocol.
-
-
Potential Cause: Experimental Setup.
-
Solution: Review your experimental timeline. Ensure the incubation time is sufficient for this compound to engage its target. Also, consider potential nonspecific binding of the compound to plasticware, which can reduce its effective concentration.
-
Problem 2: Visual Changes in the this compound Powder or Solution
-
Observation: The solid powder appears discolored, clumpy, or oily.
-
Cause & Solution: This may indicate hydration or degradation. It is safest to discard the vial and use a new one. Ensure the product vial is brought to room temperature before opening to prevent condensation of moisture from the air onto the cold powder.
-
-
Observation: The DMSO stock solution has a different color than when it was prepared or contains visible particulates that do not redissolve upon warming.
-
Cause & Solution: This is a strong indicator of degradation or contamination. The solution should be discarded.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing a concentrated stock solution of this compound in DMSO to minimize degradation and ensure reproducibility.
Caption: Workflow for preparing and storing this compound stock solutions.
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents moisture from condensing on the compound, which can affect stability and weighing accuracy.
-
Solvent Addition: Using a calibrated pipette, add the required volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Immediately place the labeled aliquots in a -80°C freezer for long-term storage.
-
Usage: When needed, remove a single aliquot and thaw it at room temperature. Use it for the experiment and discard any unused portion of the thawed solution. Do not re-freeze.
Signaling Pathway Context
Understanding the pathway in which this compound acts is crucial for experimental design and data interpretation. Cdk2 is a central regulator of the G1/S phase transition in the cell cycle.
Caption: Simplified Cdk2 signaling pathway in G1/S cell cycle progression.
This diagram illustrates that growth factor signaling leads to the activation of the Cyclin D-CDK4/6 complex, which begins to phosphorylate the retinoblastoma protein (pRb). This releases the transcription factor E2F, which drives the expression of Cyclin E. Cyclin E then binds to and activates CDK2, which hyper-phosphorylates pRb, fully liberating E2F and committing the cell to S phase entry.[4][6][11] this compound directly inhibits the kinase activity of the CDK2/Cyclin E complex, blocking this critical step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Toxicity of Novel CDK2 Inhibitors
Disclaimer: Direct, publicly available data on the specific toxicity profile of "Cdk2-IN-7" in animal models is limited. This technical support center provides a generalized framework for troubleshooting unexpected toxicities based on the known roles of CDK2 and the observed adverse effects of other cyclin-dependent kinase (CDK) inhibitors. Researchers should adapt these guidelines to their specific findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected retinal toxicity in our animal models treated with a novel CDK2 inhibitor. Is this a known class effect?
A1: Yes, retinal toxicity has been reported with CDK inhibitors. For instance, a study on a CDK2 inhibitor in monkeys revealed specific cellular damage in the photoreceptor layer.[1] This is thought to be related to the expression and function of CDKs, GSK3β, and TAU protein in retinal cells.[1] It is crucial to conduct detailed ophthalmological examinations and histopathology of the eyes in your studies.
Q2: What are the common systemic toxicities observed with CDK inhibitors that we should monitor for?
A2: While specific data on this compound is scarce, the broader class of CDK inhibitors has been associated with a range of toxicities in preclinical and clinical studies. Common adverse events include gastrointestinal issues (nausea, vomiting, diarrhea), hematological toxicities (neutropenia, anemia, lymphocytopenia), and fatigue.[2][3][4] Hepatotoxicity, including elevated liver enzymes and, in severe cases, hepato-renal failure, has also been a dose-limiting toxicity for some multi-CDK inhibitors.[3]
Q3: Our novel CDK2 inhibitor is causing cell cycle arrest as expected, but we are also seeing signs of cellular senescence in vivo. Is this a plausible on-target effect?
A3: Yes, this is a plausible on-target effect. Pharmacological inhibition of CDK2 has been shown to induce cellular senescence in certain cancer models, such as MYC/BCL-XL-driven leukemia.[5] This can be a desired anti-tumor effect, but it is important to characterize the senescent phenotype and its long-term consequences in your animal models.
Q4: Can off-target effects on other CDKs contribute to the toxicity profile?
A4: Absolutely. Many small molecule kinase inhibitors have activity against multiple kinases, and the high degree of homology in the ATP-binding sites of CDKs makes achieving absolute selectivity challenging.[6] Inhibition of other CDKs, such as CDK1, CDK4, CDK7, or CDK9, can lead to distinct toxicities.[7][8][9] For example, pan-CDK inhibitors have historically been associated with higher toxicity due to their lack of selectivity.[9] It is advisable to profile your inhibitor against a panel of kinases to understand its selectivity and anticipate potential off-target liabilities.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
If you observe unexpected morbidity or mortality in your animal studies, a systematic investigation is crucial.
Troubleshooting Steps:
-
Immediate Dose Reduction/Cessation: Halt dosing in the affected cohort and consider dose reduction for future cohorts.
-
Comprehensive Necropsy: Perform a full necropsy on affected animals, collecting all major organs for histopathological analysis. Pay close attention to the liver, kidneys, bone marrow, and gastrointestinal tract.
-
Clinical Pathology: Collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological, hepatic, and renal function.
-
Review Dosing and Formulation: Double-check the formulation, vehicle, and dosing calculations to rule out errors.
Issue 2: Signs of Organ-Specific Toxicity (e.g., Hepatotoxicity)
Initial Observation: Elevated liver enzymes (ALT, AST), changes in liver weight, or histopathological evidence of liver damage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hepatotoxicity.
Quantitative Data Summary
The following tables present hypothetical data for a novel CDK2 inhibitor to illustrate how to structure and present quantitative toxicity findings.
Table 1: Hypothetical Acute Toxicity of a Novel CDK2 Inhibitor in Rodents
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Intravenous | 75 | 68-82 | Lethargy, ataxia, piloerection |
| Rat | Oral | >500 | N/A | Mild sedation at high doses |
Table 2: Hypothetical Organ-to-Body Weight Ratios Following 14-Day Repeated Dosing
| Organ | Vehicle Control (Ratio) | 10 mg/kg (Ratio) | 30 mg/kg (Ratio) | 100 mg/kg (Ratio) |
| Liver | 0.045 ± 0.003 | 0.047 ± 0.004 | 0.058 ± 0.005 | 0.065 ± 0.006 |
| Spleen | 0.002 ± 0.0005 | 0.0018 ± 0.0004 | 0.0015 ± 0.0003 | 0.0012 ± 0.0003 |
| Kidneys | 0.007 ± 0.0006 | 0.007 ± 0.0005 | 0.008 ± 0.0007 | 0.009 ± 0.0008 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodents
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of a single sex to minimize variability.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Groups: Include a vehicle control group and at least three dose levels of the CDK2 inhibitor (low, mid, high). The high dose should be chosen to elicit some signs of toxicity to establish a maximum tolerated dose (MTD).
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (changes in posture, activity, breathing, etc.) and mortality.
-
Weekly: Record body weights.
-
-
Terminal Procedures:
-
At the end of the study, collect blood via cardiac puncture for hematology and serum chemistry.
-
Perform a complete necropsy, and record the weights of major organs (liver, kidneys, spleen, heart, brain, etc.).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Assessment of Retinal Toxicity
-
Animal Model: Non-human primates (e.g., cynomolgus monkeys) are often more predictive for retinal toxicity, though pigmented rats can also be used.[1]
-
Baseline Examination: Before dosing, perform a baseline ophthalmological examination, including fundoscopy and electroretinography (ERG), on all animals.
-
Dosing and Monitoring: Administer the CDK2 inhibitor and monitor for any changes in vision or eye appearance.
-
Follow-up Examinations: Repeat ophthalmological exams at regular intervals during the study and at termination.
-
Histopathology: At necropsy, collect eyes and fix them in Davidson's fixative. Process for sectioning and staining (e.g., H&E) to examine the retinal layers for any signs of photoreceptor degeneration, inflammation, or other abnormalities.
Signaling Pathways and Workflows
CDK2 Signaling and Potential for Off-Target Effects
CDK2 is a central regulator of cell cycle progression. Its inhibition can have direct and indirect effects on multiple pathways. Off-target inhibition of related kinases like CDK1 and CDK7 can broaden the biological impact and potential for toxicity.
Caption: Simplified CDK signaling pathway highlighting the central role of CDK2.
Experimental Workflow for Toxicity Screening
A tiered approach to toxicity screening can help identify and characterize adverse effects efficiently.
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. Expression of serine/threonine protein-kinases and related factors in normal monkey and human retinas: the mechanistic understanding of a CDK2 inhibitor induced retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Enhancing Cdk2-IN-7 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Cdk2-IN-7, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein in cell cycle regulation, particularly in the transition from the G1 to the S phase.[1][2] By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis (programmed cell death) in cancer cells with dysregulated CDK2 activity.[1]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms of resistance?
A2: Resistance to CDK2 inhibitors like this compound can arise through several mechanisms:
-
Upregulation of CDK2: The cancer cells may increase the expression of the CDK2 protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Selection of Polyploid Cells: Treatment may select for a subpopulation of cells with multiple sets of chromosomes (polyploidy), which can exhibit reduced sensitivity to CDK2 inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the G1/S checkpoint. One such pathway is the c-MET/FAK/CDK2 axis, which can promote cell cycle progression independently of CDK4/6 activity.[3]
-
CCNE1/CCNE2 Amplification: Amplification of the genes encoding Cyclin E1 and E2, the activating partners of CDK2, is strongly associated with resistance to various cancer therapies, including CDK inhibitors.[3][4]
Q3: How can I determine if my resistant cell line has upregulated CDK2 or Cyclin E?
A3: You can assess the protein levels of CDK2 and Cyclin E in your sensitive and resistant cell lines using Western blotting. An increased band intensity for CDK2 or Cyclin E in the resistant line compared to the sensitive line would indicate upregulation.
Q4: Are there any known combination therapies that can enhance the efficacy of this compound in resistant cells?
A4: Yes, several combination strategies have shown promise in overcoming resistance to CDK2 inhibitors:
-
CDK4/6 Inhibitors: Combining a CDK2 inhibitor with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) can lead to a more complete cell cycle blockade and has shown synergistic effects in preclinical models of resistant breast cancer.[5][6]
-
PARP Inhibitors: In cancers with CCNE1 amplification, combining CDK2 and PARP inhibitors may enhance efficacy and overcome resistance.[3]
-
PI3K/AKT Inhibitors: The PI3K/AKT pathway can contribute to resistance. Co-inhibition of CDK2 and the PI3K/AKT pathway has demonstrated improved efficacy in certain cancer models.[3]
-
Endocrine Therapy: For hormone receptor-positive cancers, combining a CDK2 inhibitor with endocrine therapy can be a promising strategy to combat resistance.[3]
Troubleshooting Guides
Problem 1: this compound is not inducing cell cycle arrest in my cell line.
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant. | Characterize the baseline expression levels of CDK2, Cyclin E1, and Rb in your cell line. High levels of Cyclin E1 or loss of Rb may confer resistance. Consider using a different cell line known to be sensitive to CDK2 inhibition for positive control experiments. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines. |
| Degraded inhibitor. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Suboptimal cell culture conditions. | Maintain consistent cell culture conditions, including media, serum concentration, and cell density, as these can influence drug sensitivity. |
Problem 2: I am observing high background in my Western blot for pRb.
| Possible Cause | Suggested Solution |
| Antibody is not specific. | Use a well-validated antibody specific for the phosphorylated form of Rb. Check the antibody datasheet for recommended applications and dilutions. |
| High protein load. | Reduce the amount of protein loaded onto the gel. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. |
Problem 3: My flow cytometry data for cell cycle analysis is unclear.
| Possible Cause | Suggested Solution | | Cell clumps. | Ensure a single-cell suspension before fixation. Pass the cells through a cell strainer if necessary. | | Incorrect fixation. | Use cold 70% ethanol and fix the cells at -20°C for at least 30 minutes. | | RNase treatment is insufficient. | Ensure complete digestion of RNA by incubating with an adequate concentration of RNase A. | | Inappropriate gating. | Set up proper controls (e.g., unstained cells, single-stain controls) to accurately gate the different cell cycle phases. |
Quantitative Data Summary
Table 1: IC50 Values of Various CDK Inhibitors in Sensitive and Resistant Cell Lines
| Inhibitor | Cell Line | Status | IC50 (nM) | Reference |
| Palbociclib | MCF7 | Sensitive | 10 | [7] |
| Palbociclib | MCF7-Palbo-R | Resistant | 870 | [7] |
| BLU-222 | Palbociclib-resistant MCF7 | Resistant | More sensitive than parental | [5] |
| BLU-222 | Palbociclib-resistant T47D | Resistant | More sensitive than parental | [5] |
| NU6102 | MCF7 | Sensitive | ~5 | [8] |
| NU6102 | LCC9 (Tamoxifen-resistant) | Resistant | Similar to sensitive | [8] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for CDK2 and Cyclin E
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2, Cyclin E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to compare protein expression levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical troubleshooting workflow for reduced this compound efficacy.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Kinases: Unpacking the Efficacy of Cdk2-IN-73 and Palbociclib
In the landscape of cancer therapeutics, the selective inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to curb uncontrolled cell proliferation. This guide provides a detailed comparison of two notable CDK inhibitors: Cdk2-IN-73, a potent and highly selective preclinical tool compound targeting CDK2, and Palbociclib (Ibrance®), a clinically approved dual inhibitor of CDK4 and CDK6 for the treatment of HR+/HER2- breast cancer.
This comparative analysis delves into their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate them, offering researchers, scientists, and drug development professionals a comprehensive resource to understand their distinct profiles.
At a Glance: Key Efficacy Parameters
The following table summarizes the key quantitative data for Cdk2-IN-73 and Palbociclib, highlighting their differential potency and selectivity.
| Parameter | Cdk2-IN-73 | Palbociclib |
| Primary Targets | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6) |
| IC50 (CDK2/cyclin A) | 44 nM[1][2] | >10 µM (not a primary target) |
| IC50 (CDK1/cyclin B) | 86 µM (~2000-fold less potent than against CDK2)[3][4][5] | - |
| IC50 (CDK4/cyclin D1) | - | 11 nM |
| IC50 (CDK6/cyclin D3) | - | 16 nM |
| Cellular Efficacy (GI50) | No significant anti-proliferative effect observed in A375, Calu-6, MDA-MB-231, SJSA1, and SKUT-1B cell lines at concentrations up to 30 µM.[6] | MCF-7: ~8 µM (manual seeding), ~29 µM (bioprinted)[7]MDA-MB-231: ~432 nM[8] |
Delving into the Mechanism of Action
Cdk2-IN-73 and Palbociclib exert their anti-proliferative effects by targeting different key regulators of the cell cycle, leading to distinct cellular outcomes.
Cdk2-IN-73: A Precise Tool for CDK2 Interrogation
Cdk2-IN-73 is a potent and highly selective inhibitor of CDK2, a serine/threonine kinase crucial for the G1/S phase transition and S phase progression.[9][10] By binding to the ATP-binding pocket of CDK2, Cdk2-IN-73 prevents the phosphorylation of its substrates, leading to cell cycle arrest.[11] Its remarkable selectivity for CDK2 over other CDKs, particularly CDK1, makes it a valuable research tool to dissect the specific roles of CDK2 in cellular processes.[3][4][5]
Palbociclib: A Clinically Validated CDK4/6 Inhibitor
Palbociclib is an orally bioavailable inhibitor of CDK4 and CDK6. These kinases, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4 and CDK6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.
Comparative Efficacy in Preclinical Models
A crucial aspect of drug development is translating in vitro enzymatic potency into cellular and, ultimately, in vivo efficacy. Here, Cdk2-IN-73 and Palbociclib show divergent paths.
Cdk2-IN-73: Potent on the Bench, Quiet in the Cell
Despite its impressive low nanomolar potency against isolated CDK2/cyclin A, Cdk2-IN-73 demonstrated a surprising lack of anti-proliferative activity in a panel of five human cancer cell lines, including melanoma, lung, breast, osteosarcoma, and uterine cancer.[6] Even at concentrations up to 30 µM, the compound had minimal to no effect on cell growth in a 5-day assay.[6] This discrepancy between biochemical potency and cellular activity could be attributed to several factors, such as poor cell permeability, rapid metabolism, or cellular efflux.
Palbociclib: From Bench to Bedside
In contrast, Palbociclib has demonstrated consistent anti-proliferative effects in preclinical models, which has translated into clinical success. In hormone receptor-positive breast cancer cell lines like MCF-7, Palbociclib induces a G1 arrest and inhibits proliferation, with reported IC50 and CC50 values in the nanomolar to low micromolar range.[7][8] Its efficacy is particularly pronounced in Rb-proficient cancer cells that are dependent on the CDK4/6-Cyclin D-Rb pathway for proliferation. The robust preclinical data for Palbociclib laid the foundation for its successful clinical development and approval.
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize the efficacy of CDK inhibitors like Cdk2-IN-73 and Palbociclib.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK/cyclin complex.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified CDK/cyclin enzyme. The activity is typically quantified by measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate or by using fluorescence-based methods.
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb), and a kinase buffer containing MgCl₂ and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Cdk2-IN-73 or Palbociclib) to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is a widely used method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that causes a 50% reduction in cell growth (GI50).
Principle: The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is directly proportional to the total cellular protein, which reflects the cell number.
Generalized Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 5 days).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To assess the effect of a compound on cell cycle progression.
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Generalized Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add a PI staining solution to the cells and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion: Different Tools for Different Tasks
The comparison between Cdk2-IN-73 and Palbociclib provides a compelling illustration of the journey from a potent biochemical inhibitor to a clinically effective therapeutic. Cdk2-IN-73 stands out as a highly potent and selective tool for probing the specific functions of CDK2 in a research setting. Its lack of cellular activity, however, underscores the challenges in translating in vitro potency into a viable drug candidate.
In contrast, Palbociclib's success story is a testament to the effective targeting of the CDK4/6-Rb axis in specific cancer contexts. Its robust preclinical efficacy in relevant cell models paved the way for its clinical development and its current role as a cornerstone of therapy for HR+/HER2- breast cancer.
For researchers, Cdk2-IN-73 offers a precise instrument to dissect CDK2-specific pathways, while Palbociclib serves as a benchmark for a clinically validated CDK inhibitor, highlighting the importance of aligning the molecular target with the cellular context for therapeutic success. This guide provides the foundational data and methodologies to inform further research and development in the ever-evolving field of CDK inhibition.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zellx.de [zellx.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cdk2-IN-7 and Other Cyclin-Dependent Kinase 2 Inhibitors for Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target engagement validation for the Cyclin-Dependent Kinase 2 (Cdk2) inhibitor, Cdk2-IN-7, with other notable Cdk2 inhibitors currently in clinical or preclinical development. The aim is to offer a clear, data-driven overview to aid in the evaluation and selection of appropriate research tools and potential therapeutic agents. Experimental data is presented in structured tables for ease of comparison, and detailed methodologies for key validation assays are provided.
Cdk2 Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1 to S phase transition. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The Cdk2/Cyclin E complex initiates the phosphorylation of the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the subsequent expression of genes required for DNA synthesis. The Cdk2/Cyclin A complex is then crucial for the progression through the S phase. Dysregulation of the Cdk2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Comparison of Cdk2 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other Cdk2 inhibitors.
| Inhibitor | Type | Target(s) | Biochemical IC50 (Cdk2/Cyclin E) | Cellular Target Engagement (NanoBRET IC50) | Downstream Effect (p-Rb Inhibition) | Reference |
| This compound | Sulfonylamide | Cdk2 | ≤ 50 nM | Not Publicly Available | Not Publicly Available | [1] |
| BLU-222 | Selective | Cdk2 | 2.6 nM | >25-fold selective for Cdk2 | Potent inhibition of pRb at Thr821/826 | [2] |
| PF-07104091 (Tegtociclib) | Selective | Cdk2 | 2.4 nM | Not Publicly Available | Reduces pRb phosphorylation | [3] |
| Dinaciclib | Multi-kinase | Cdk1, Cdk2, Cdk5, Cdk9 | 1 nM | Not Publicly Available | Suppresses pRb phosphorylation | [4][5] |
Note: Data for this compound is based on a patent application and is presented as a range. Further public data is limited.
Experimental Workflow for Target Engagement Validation
Validating that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. A common workflow involves a combination of biochemical and cellular assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the Cdk2/Cyclin E complex.
Materials:
-
Recombinant human Cdk2/Cyclin E1 enzyme
-
Biotinylated peptide substrate (e.g., a fragment of Rb protein)
-
ATP
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, followed by the Cdk2/Cyclin E1 enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.[1]
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to its target protein in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-Cdk2 fusion protein
-
NanoBRET™ fluorescent energy transfer tracer that binds to Cdk2
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
-
White, opaque 96-well or 384-well plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-Cdk2 fusion plasmid and a carrier DNA.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of the test compound.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the Nano-Glo® Substrate to generate the luminescent signal.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value from the dose-response curve.[2]
Western Blotting for Phospho-Retinoblastoma (p-Rb)
This method is used to assess the inhibition of Cdk2's downstream signaling by measuring the phosphorylation status of its key substrate, the Retinoblastoma protein (pRb).
Materials:
-
Cancer cell line with active Cdk2 signaling (e.g., MCF-7, OVCAR-3)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and the loading control to normalize the p-Rb signal.[2][5]
Conclusion
The validation of target engagement is a multi-faceted process that requires a combination of biochemical and cellular assays to build a comprehensive understanding of a compound's mechanism of action. While this compound shows promise as a potent Cdk2 inhibitor in biochemical assays, further publicly available data from cellular target engagement and downstream signaling assays would be beneficial for a more complete comparison with other inhibitors like BLU-222 and PF-07104091. Dinaciclib, as a multi-kinase inhibitor, presents a different profile with broader cellular effects. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and validate the on-target activity of their Cdk2 inhibitors of interest.
References
- 1. Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to CDK2 Inhibitor Selectivity: Profiling Cdk2-IN-7 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Kinase Cross-Reactivity Profile of AZD5438
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and diminish the intended therapeutic benefit. The KINOMEscan™ platform is a widely used competition binding assay to profile the interaction of a small molecule with a large panel of kinases.
The following table summarizes the KINOMEscan™ data for AZD5438, highlighting its primary targets and significant off-target interactions. The data is presented as "Percent of Control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.
| Kinase Target | Percent of Control (%) @ 10 µM | Primary Function |
| CDK2 | <1 | Cell cycle progression (G1/S transition) |
| CDK1 | <1 | Cell cycle progression (G2/M transition) |
| CDK5 | <1 | Neuronal development and function |
| CDK9 | <1 | Transcriptional elongation |
| GSK3B | 1.1 | Metabolic regulation, cell fate, neuronal function |
| CAMK2D | 2.6 | Calcium signaling |
| CAMK2G | 3.1 | Calcium signaling |
| CLK1 | 3.6 | Splicing regulation |
| DYRK1A | 4.1 | Neuronal development, cell proliferation |
| FLT3 | 5.2 | Hematopoiesis, cell survival |
Data sourced from publicly available KINOMEscan™ results for AZD5438.
As the data indicates, while AZD5438 is a potent inhibitor of CDK2 and CDK1, it also exhibits significant binding to CDK5, CDK9, and GSK3B. Understanding the biological roles of these off-target kinases is crucial for predicting potential side effects and for designing more selective inhibitors.
Experimental Protocols for Kinase Profiling
Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust experimental methodologies. Two of the most prominent techniques used in the field are the KINOMEscan™ assay and the NanoBRET™ Target Engagement Assay.
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ assay is a biochemical method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
Principle: The assay is based on the principle of competitive binding. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.
Step-by-Step Protocol:
-
Kinase and Ligand Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Compound Incubation: The test compound (e.g., AZD5438) at a specified concentration (e.g., 10 µM) is incubated with the DNA-tagged kinase in a well of a multi-well plate.
-
Competitive Binding: The immobilized ligand is added to the wells containing the kinase and test compound. The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted from the solid support.
-
qPCR Analysis: The amount of eluted DNA is quantified using quantitative polymerase chain reaction (qPCR). The amount of DNA is directly proportional to the amount of kinase that was bound to the immobilized ligand.
-
Data Analysis: The results are expressed as "Percent of Control," which is calculated by comparing the amount of kinase bound in the presence of the test compound to the amount bound in the presence of a DMSO control. A lower percentage indicates a higher affinity of the compound for the kinase.
NanoBRET™ Target Engagement Assay Protocol (Live-Cell Assay)
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific kinase target.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase active site). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation: HEK293 cells (or other suitable cell line) are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into multi-well plates.
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells. A fluorescent NanoBRET™ tracer, specific for the kinase of interest, is then added to all wells.
-
Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the kinase-NanoLuc® fusion protein within the living cells.
-
Substrate Addition and Signal Detection: A NanoLuc® substrate is added to the wells, initiating the bioluminescent reaction. The plate is immediately read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as a function of the test compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Signaling Pathways of Key Off-Target Kinases
Understanding the cellular functions of the off-target kinases is crucial for predicting potential biological consequences of inhibitor treatment.
GSK3B (Glycogen Synthase Kinase 3 Beta) Signaling Pathway
GSK3B is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation.
CDK5 (Cyclin-Dependent Kinase 5) Signaling Pathway
CDK5 is a unique member of the CDK family, primarily active in post-mitotic neurons. It plays a crucial role in neuronal development, migration, and synaptic plasticity. Its activity is dependent on its association with the regulatory subunits p35 or p39.
CDK9 (Cyclin-Dependent Kinase 9) Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, thereby promoting transcriptional elongation.
Conclusion
While Cdk2-IN-7 is a potent CDK2 inhibitor, its detailed selectivity profile remains to be fully elucidated in publicly accessible domains. By using the well-documented inhibitor AZD5438 as a surrogate, this guide provides a framework for researchers to understand and evaluate the cross-reactivity of CDK2 inhibitors. The provided experimental protocols for KINOMEscan™ and NanoBRET™ assays offer insights into the methodologies employed to generate crucial selectivity data. Furthermore, the visualization of the signaling pathways of key off-target kinases underscores the importance of a comprehensive understanding of an inhibitor's full target landscape. This knowledge is indispensable for the rational design of next-generation kinase inhibitors with improved selectivity and for predicting their potential therapeutic and adverse effects.
Confirming On-Target Effects of CDK2 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of small molecule inhibitors targeting CDK2, with a focus on experimental methods to confirm their on-target effects in a cellular context. We will use the well-characterized inhibitor NU6102 as a primary example and compare its performance against the broader spectrum inhibitors Dinaciclib and Roscovitine.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the CDK2 enzyme and preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.[1] Key downstream effects of CDK2 inhibition include the reduced phosphorylation of the Retinoblastoma protein (pRb), which prevents the release of E2F transcription factors and halts cell cycle progression.
Comparative Analysis of CDK2 Inhibitors
To objectively assess the on-target efficacy of a CDK2 inhibitor, it is crucial to compare its cellular effects with other well-characterized compounds. Here, we compare NU6102, a potent CDK1/2 inhibitor, with Dinaciclib, a multi-CDK inhibitor, and Roscovitine, which also targets multiple CDKs including CDK1, CDK2, and CDK5.
| Inhibitor | Target CDKs (Biochemical IC50) | Cellular Potency (GI50/LC50) | Selectivity Profile | Reference |
| NU6102 | CDK1 (9.5 nM), CDK2 (5.4 nM) | ~14 µM (GI50 in CDK2 WT MEFs) | Selective for CDK1/2 over CDK4 (1.6 µM) | [2][3] |
| Dinaciclib | CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), CDK9 (4 nM) | ~11 nM (Median IC50 across various cell lines) | Broad-spectrum CDK inhibitor | [4][5] |
| Roscovitine | CDK1 (0.65 µM), CDK2 (0.7 µM), CDK5 (0.16 µM) | ~16 µM (Average IC50 across various cell lines) | Inhibits CDK1, CDK2, and CDK5; little effect on CDK4/6 | [6][7] |
Table 1: Biochemical and Cellular Potency of Selected CDK Inhibitors.
| Inhibitor | Cell Line | Effect on Cell Cycle | Effect on pRb Phosphorylation | Reference |
| NU6102 | SKUT-1B | G2 arrest | Inhibition of Rb phosphorylation | [2][3] |
| Dinaciclib | Various TNBC cell lines | G2/M arrest | Reduced phosphorylation of Rb (S807/811) | [5] |
| Roscovitine | Human colon cancer cells | G1, S, and G2-M arrest | Reduction in retinoblastoma protein phosphorylation | [8] |
Table 2: Cellular On-Target Effects of Selected CDK Inhibitors.
Experimental Protocols for On-Target Validation
Confirming that a CDK2 inhibitor is engaging its intended target in cells and eliciting the expected biological response is critical. The following are key experimental protocols to validate the on-target effects of compounds like Cdk2-IN-7.
Western Blotting for Phospho-Rb
This protocol is used to detect the phosphorylation status of Retinoblastoma protein (Rb), a direct downstream substrate of CDK2. A decrease in phosphorylated Rb (pRb) upon inhibitor treatment indicates target engagement and inhibition of CDK2 activity.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the CDK2 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Normalize the pRb signal to total Rb or a loading control like GAPDH or β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase or a delay in S phase progression.
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with the CDK2 inhibitor for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[13]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[14]
-
Incubate at room temperature in the dark for 15-30 minutes.[13]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the CDK2 inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[15]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.[16]
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK2 remaining at each temperature by Western blotting or other detection methods like ELISA.[17]
-
-
Data Analysis:
-
Plot the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK2 signaling at the G1/S transition.
Caption: Experimental workflow for validation.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. novusbio.com [novusbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Cdk2-IN-7: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Cdk2-IN-7, a potent CDK2 inhibitor used in cancer research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal procedures is crucial to mitigate risks to personnel and the environment. This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Key Safety and Handling Information
Before disposal, it is essential to be aware of the chemical properties and handling requirements of this compound.
| Property | Value | Source |
| Molecular Weight | 498.6 g/mol | [2] |
| IC50 (CDK2/CyclinE) | < 50 nM | [2] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for 3 years | [1][2] |
| Storage (in Solvent) | -80°C for 1 year | [1][2] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:
-
Safety goggles with side-shields
-
Protective gloves (impervious)
-
Impervious clothing
-
A suitable respirator, especially when handling the powder form to avoid dust and aerosol formation.[1][3]
Ensure adequate ventilation and have an accessible safety shower and eye wash station in the vicinity.[1][3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound, in either solid or solution form, down the drain or in regular trash.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
- Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
- Liquid Waste:
- Collect all solutions containing this compound (e.g., from experiments or stock solutions) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- The container should be labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and an approximate concentration.
- Do not mix this compound waste with other incompatible chemical waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
2. Decontamination of Labware:
- Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
- A recommended procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.[3]
- After the initial solvent rinse, wash the labware thoroughly with soap and water.
3. Accidental Spills:
- In the event of a spill, evacuate non-essential personnel from the area.[3]
- Ensure you are wearing the appropriate PPE before attempting to clean the spill.
- For powder spills: Gently cover the spill with an absorbent material (e.g., diatomite or a universal binder) to avoid raising dust.[3] Carefully sweep the material into a designated hazardous waste container.
- For liquid spills: Absorb the spill with a liquid-binding material.[3]
- Decontaminate the spill area by scrubbing with alcohol.[3]
- Collect all cleanup materials in a sealed container labeled as hazardous waste.
4. Final Disposal:
- All collected waste (solid, liquid, and contaminated materials) must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1]
- Follow your institution's specific procedures for hazardous waste pickup and disposal.
Cdk2 Signaling Pathway in Cell Cycle Progression
This compound exerts its effect by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly at the G1/S phase transition.[4] The following diagram illustrates a simplified signaling pathway involving CDK2.
Caption: Simplified Cdk2 signaling pathway at the G1/S transition.
Experimental Workflow for a Kinase Inhibitor
The following diagram outlines a general experimental workflow for evaluating the efficacy of a kinase inhibitor like this compound.
References
Personal protective equipment for handling Cdk2-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cdk2-IN-7, a potent Cyclin-dependent kinase 2 (CDK2) inhibitor used in cancer research. Adherence to these guidelines is critical to ensure personnel safety and responsible laboratory practice.
Immediate Safety Information
This compound is a chemical compound intended for laboratory research use only. While comprehensive toxicological data is not fully available, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be handled with a high degree of caution.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Very toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage. |
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.
| Body Area | Personal Protective Equipment (PPE) |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Impervious laboratory coat or clothing. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly sealed.
-
Incompatible Materials: Store this compound away from strong acids/alkalis and strong oxidizing/reducing agents.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol).
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Researchers should adapt these based on their specific experimental needs and cell lines.
Preparation of Stock Solutions
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, for 1 mg of this compound (MW: 498.6 g/mol ), add 200.56 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
-
In Vitro Kinase Assay
This protocol is adapted from standard kinase assay procedures and can be used to determine the inhibitory effect of this compound on CDK2 activity.
-
Materials: Recombinant CDK2/Cyclin A or CDK2/Cyclin E, kinase assay buffer, ATP, substrate (e.g., Histone H1), this compound, 96-well plates, detection reagents.
-
Procedure:
-
Prepare a 2X kinase reaction mix containing the kinase assay buffer, recombinant CDK2/Cyclin, and substrate.
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the 2X kinase reaction mix to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by measuring the incorporation of radiolabeled phosphate.[3]
-
Calculate the IC50 value of this compound.
-
Cell Viability/Proliferation Assay
This protocol can be used to assess the effect of this compound on cancer cell proliferation.
-
Materials: Cancer cell line (e.g., GIST), cell culture medium, 96-well plates, this compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 15,000 cells/well) and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 6 days).[4]
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the effect of this compound on cell viability by comparing the luminescence of treated cells to the vehicle control.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases.
-
Materials: Cancer cell line, cell culture medium, 96-well plates, this compound, Caspase-Glo® 3/7 Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[4]
-
At the end of the treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[4]
-
Assess the pro-apoptotic effect of this compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, particularly given its high aquatic toxicity.
Waste Segregation and Collection
-
Solid Waste:
-
Unused this compound powder and contaminated items (e.g., gloves, weigh boats, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Organic solvent waste (e.g., DMSO stock solutions) should be collected in a separate, labeled hazardous waste container for solvents.
-
-
Empty Containers:
-
Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of in the regular laboratory glass waste.
-
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Toxin").
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.
Visualizations
The following diagrams illustrate the Cdk2 signaling pathway and a general experimental workflow for testing this compound.
Caption: Cdk2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Development of Second-Generation CDK2 Inhibitors for the Prevention of Cisplatin-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
